![molecular formula C16H8Na2O8S2 B1255363 Sodium 6,8-dihydroxypyrene-1,3-disulfonate CAS No. 61255-63-8](/img/structure/B1255363.png)
Sodium 6,8-dihydroxypyrene-1,3-disulfonate
Overview
Description
Sodium 6,8-dihydroxypyrene-1,3-disulfonate, also known as DHPDS, is a pH-sensitive dye . It is used to measure pH changes inside cells (pHi) and to create charge transfer complexes for studies on nanostructure assembly .
Molecular Structure Analysis
The molecular formula of this compound is C16H8Na2O8S2 . Its molecular weight is 418.37 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of ≥250 °C (lit.) . It is soluble in DMF, water, and methanol .Scientific Research Applications
1. Relaxation Mechanisms in Aqueous Solutions
Sodium 6,8-dihydroxypyrene-1,3-disulfonate (DPD) has been studied in relation to the relaxation mechanism of electronically excited hydroxypyrenes in aqueous solutions. Lundy-Douglas and Schelly (1976) explored the recombination rate constants of solvated electrons ejected from the excited state of dissociated acids, including DPD, using a flash perturbation method (Lundy-Douglas & Schelly, 1976).
2. Structural Analysis in Crystallography
The structure of compounds similar to DPD, like disodium 4,5,6-trihydroxybenzene-1,3-disulfonate, has been analyzed to understand how their molecular structures are affected by factors like planarity and substitution. Song et al. (2010) provided insights into the structural deformations and sodium ion coordination in these compounds (Song et al., 2010).
3. Use in Chromogenic Indicators and Cell Viability Assays
Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt, which could be reduced by NADH to produce a water-soluble formazan dye, applicable as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
4. Adsorption Studies with Activated Carbon Cloth
Ayranci and Duman (2010) investigated the interactions of compounds including sodium 1,3-benzene disulfonic acid with activated carbon cloth in aqueous solutions, providing insights into adsorption behaviors and kinetic data relevant to environmental applications (Ayranci & Duman, 2010).
5. Application in Electrochemistry and Battery Technologies
Sodium sulfonate groups, as in DPD, have been explored for their potential in electrochemical applications. Zhao et al. (2018) tested sodium sulfonate substituted anthraquinone as an organic positive electrode material in potassium batteries, demonstrating its enhanced electrochemical performance and potential for developing high-performance organic electrode materials (Zhao et al., 2018).
6. Utilization in Redox Flow Batteries
Permatasari, Lee, and Kwon (2020) proposed compounds including 4,5-dihydroxybenzene-1,3-disulfonic acid (similar to DPD) for use in aqueous organic redox flow batteries. Their research focused on optimizing performance and understanding the effects of sodium ions and acid concentration on the battery’s capacity and efficiency (Permatasari, Lee, & Kwon, 2020).
Mechanism of Action
Target of Action:
DHPDS primarily targets intracellular pH changes. It acts as a pH-sensitive dye, allowing researchers to monitor pH variations within cells (pHi) . By interacting with specific cellular components, DHPDS provides insights into dynamic pH fluctuations.
Action Environment:
Environmental factors influence DHPDS’s efficacy and stability:
properties
IUPAC Name |
disodium;6,8-dihydroxypyrene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMNCQKTAIERN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583623 | |
Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61255-63-8 | |
Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61255-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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